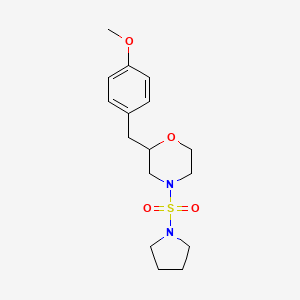![molecular formula C19H22N2O4S B5967140 4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine](/img/structure/B5967140.png)
4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine is a chemical compound that is commonly used in scientific research. It is a member of the morpholine class of compounds and is often referred to as THIP or gaboxadol.
科学的研究の応用
4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine has a variety of scientific research applications. It is commonly used in studies of the central nervous system, particularly in the areas of sleep and anxiety. It has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
作用機序
The mechanism of action of 4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine is not fully understood. However, it is believed to act as an agonist at the GABA-A receptor, which is an important neurotransmitter receptor in the brain. By binding to this receptor, it enhances the activity of GABA, which is an inhibitory neurotransmitter that helps to reduce neuronal activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine are complex and varied. It has been shown to have sedative and anxiolytic effects, as well as anticonvulsant and analgesic properties. It has also been shown to affect the release of other neurotransmitters, such as dopamine and serotonin, and to modulate the activity of ion channels in the brain.
実験室実験の利点と制限
One advantage of using 4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine in lab experiments is its specificity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its potential for side effects, particularly at higher doses. Careful dose titration and monitoring is necessary to ensure accurate and reliable results.
将来の方向性
There are several future directions for research on 4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, particularly those involving GABA dysfunction. Another area of interest is its potential for use as a tool in basic neuroscience research, particularly in studies of the GABA-A receptor and its role in brain function. Further research is also needed to fully understand the mechanism of action of this compound and its potential for side effects and toxicity.
合成法
The synthesis of 4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine is a complex process that involves several steps. The first step is the preparation of 2-(2-methyl-3-furoyl)pyrrolidine, which is achieved by reacting 2-methyl-3-furoic acid with pyrrolidine in the presence of a catalyst. The second step is the preparation of 5-amino-2-thiophenecarboxylic acid, which is achieved by reacting 2-thiophenecarboxylic acid with ammonia in the presence of a reducing agent. The final step is the coupling of these two compounds to form 4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine.
特性
IUPAC Name |
(2-methylfuran-3-yl)-[2-[5-(morpholine-4-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-14(6-10-25-13)18(22)21-7-2-3-15(21)16-4-5-17(26-16)19(23)20-8-11-24-12-9-20/h4-6,10,15H,2-3,7-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXRWYCMCDRMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC2C3=CC=C(S3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B5967057.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-[(2-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5967072.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5967081.png)
![1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5967090.png)
![2-(4-{[3-(diethylamino)pyrrolidin-1-yl]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B5967091.png)
![4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5967094.png)
![5-[(2-fluorophenoxy)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5967110.png)
![N-cyclopropyl-3-{1-[2-(phenylethynyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B5967115.png)
![1-benzyl-4-phenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5967123.png)

![1-{[4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine](/img/structure/B5967134.png)


![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-methylbenzamide](/img/structure/B5967155.png)